(+)-Bis[(R)-1-phenylethyl]amine
CAS No.: 23294-41-9
Cat. No.: VC2024282
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23294-41-9 |
|---|---|
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | (1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine |
| Standard InChI | InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1 |
| Standard InChI Key | NXLACVVNHYIYJN-ZIAGYGMSSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2 |
| SMILES | CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
Introduction
Basic Information and Identification
(+)-Bis[(R)-1-phenylethyl]amine represents an important class of chiral amines with specific stereochemistry that makes it valuable in asymmetric synthesis. This compound is characterized by its optical activity and specific stereoconfiguration, which contribute to its applications in stereoselective chemistry.
Nomenclature and Identification Data
The compound (+)-Bis[(R)-1-phenylethyl]amine is known by several names in chemical literature and commercial catalogs. The systematic identification data and common synonyms are presented in Table 1.
Table 1: Identification Data for (+)-Bis[(R)-1-phenylethyl]amine
| Parameter | Information |
|---|---|
| IUPAC Name | (1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine |
| CAS Number | 23294-41-9 |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.34 g/mol |
| Standard InChI | InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1 |
| Standard InChIKey | NXLACVVNHYIYJN-ZIAGYGMSSA-N |
| SMILES | CC@@Hc2ccccc2 |
The compound is also known by various synonyms including (R,R)-Bis-(1-phenylethyl)amin, (+)-bis[(r)-α-methylbenzyl]amine, and [R-(R*,R*)]-(+)-Bis(α-methylbenzyl)amine . The "+" in the name indicates its positive optical rotation, which is a crucial characteristic for its applications in asymmetric synthesis.
Chemical Structure and Properties
Understanding the physical and chemical properties of (+)-Bis[(R)-1-phenylethyl]amine is essential for its proper handling and application in chemical synthesis.
Structural Characteristics
(+)-Bis[(R)-1-phenylethyl]amine is characterized by the presence of two (R)-1-phenylethyl groups attached to a central nitrogen atom. This arrangement creates a specific three-dimensional structure with defined stereochemistry that contributes to its chiral nature. The compound features two phenyl rings connected to chiral carbon centers, giving it a distinctive spatial arrangement that is crucial for its applications in asymmetric synthesis .
Physical Properties
The physical properties of (+)-Bis[(R)-1-phenylethyl]amine are summarized in Table 2, providing valuable information for researchers and chemists working with this compound.
Table 2: Physical Properties of (+)-Bis[(R)-1-phenylethyl]amine
The compound's high boiling point under reduced pressure (98°C at 0.3 mmHg) indicates its relatively high molecular weight and the presence of intermolecular forces, while its insolubility in water suggests its lipophilic nature due to the presence of two phenyl groups .
Chemical Properties
(+)-Bis[(R)-1-phenylethyl]amine exhibits chemical properties typical of secondary amines, but with enhanced stereoselectivity due to its chiral nature. It is air-sensitive and should be stored under nitrogen to prevent the formation of carbamates and ureas . The compound can participate in various chemical reactions, including:
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Nucleophilic reactions at the nitrogen center
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Coordination with metals to form complexes, particularly valuable in asymmetric catalysis
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Reactions with electrophiles to create chiral derivatives for further applications
The compound's reactivity is influenced by the steric hindrance created by the two bulky phenylethyl groups, which contributes to its selectivity in chemical transformations .
Synthesis and Preparation Methods
The synthesis of (+)-Bis[(R)-1-phenylethyl]amine can be approached through various methods, with a focus on achieving high enantiomeric purity.
Chemical Synthesis Routes
Several approaches exist for the synthesis of (+)-Bis[(R)-1-phenylethyl]amine, though the literature primarily focuses on its applications rather than its preparation. One common method involves starting from (R)-(+)-1-phenylethylamine, which serves as a precursor for creating the bis-substituted product .
The synthesis typically involves:
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Starting with enantiomerically pure (R)-(+)-1-phenylethylamine
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Reductive amination with appropriate aldehydes or ketones
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Purification steps to achieve high enantiomeric purity
Research has also explored enzymatic methods using transaminases for the synthesis of chiral amines with high enantioselectivity, which may be applicable to the preparation of this compound or its precursors .
Purification and Quality Control
Commercial (+)-Bis[(R)-1-phenylethyl]amine is typically available with high purity (≥99%) and excellent enantiomeric excess (ee ≥98%) . The quality control of this compound is essential for its applications in asymmetric synthesis, where high enantiomeric purity is crucial for achieving good stereoselectivity in subsequent reactions.
Techniques used for the purification and quality assessment include:
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Distillation (boiling point: 98°C at 0.3 mmHg)
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Chromatographic methods for assessing enantiomeric purity
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Spectroscopic analysis (NMR, IR, MS) for structural confirmation
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Optical rotation measurements to confirm the expected stereochemistry
Applications and Uses
(+)-Bis[(R)-1-phenylethyl]amine has found wide-ranging applications in various fields of chemistry, particularly in asymmetric synthesis and pharmaceutical development.
Role in Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, where it is used to induce stereoselectivity in various chemical transformations. Some key applications include:
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As a chiral auxiliary in asymmetric reactions
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In the synthesis of chiral phosphoramidite ligands for asymmetric catalysis
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To induce enantioselectivity in the deprotonation of prochiral ketones
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As a starting material for the synthesis of chiral phenolate ligands through Mannich condensation reactions
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In the preparation of chiral cyclic isoimidium salts, which are used to synthesize chiral lactones through Diels-Alder reactions
These applications leverage the compound's defined stereochemistry to control the stereochemical outcome of chemical transformations, leading to enantiomerically enriched products.
Pharmaceutical Applications
In the pharmaceutical industry, (+)-Bis[(R)-1-phenylethyl]amine serves important functions:
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Synthesis of β-amino acids, which are important building blocks for various pharmaceuticals
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Preparation of chiral moieties for complex molecules like scytophycin C
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General role in creating chirally active drugs and pharmaceutical intermediates
Research has demonstrated that using this compound as a chiral auxiliary or building block can lead to the synthesis of pharmaceutically relevant compounds with high enantiomeric purity, which is crucial for their biological activity .
Other Chemical Research Applications
Beyond pharmaceuticals, (+)-Bis[(R)-1-phenylethyl]amine finds applications in various other areas of chemical research:
These diverse applications highlight the compound's versatility as a chiral building block in various areas of chemical research and development.
Research Findings and Developments
Recent research has expanded our understanding of (+)-Bis[(R)-1-phenylethyl]amine and its applications in various chemical processes.
Recent Advances in Asymmetric Catalysis
The development of phosphoramidite ligands derived from (+)-Bis[(R)-1-phenylethyl]amine has been a significant area of research. These ligands have shown remarkable efficacy in asymmetric hydrovinylation reactions, achieving high yields and selectivities . In one notable study, phosphoramidite ligands derived from (R)-binaphthol and (SS)-bis-α-methylbenzyl amine were used in the asymmetric hydrovinylation of 1-ethylstyrene, demonstrating high reproducibility and independence from catalyst loading .
Role in Resolution of Racemic Compounds
Research has highlighted the importance of chiral amines like (+)-Bis[(R)-1-phenylethyl]amine in the resolution of racemic compounds. Studies have explored various methods for the resolution of racemic mixtures using enzymatic or chemical approaches combined with this chiral auxiliary . For example, the compound has been used in the resolution of racemic acids through diastereomeric salt formation, leading to enantiomerically enriched products .
Advancements in Synthetic Applications
Recent developments have expanded the synthetic utility of (+)-Bis[(R)-1-phenylethyl]amine:
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Development of chiral cyclic isoimidium salts for highly diastereoselective cycloadditions
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Application in the synthesis of enantiomerically pure lactones
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Use as a starting material for various chiral ligands and catalysts
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Incorporation into novel methodologies for asymmetric synthesis
These advancements continue to broaden the applications of this versatile chiral building block in organic synthesis .
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